Regioisomeric Scaffold Differentiation: 5-(Furan-2-yl)pyridin-3-yl vs. 2-(Furan-2-yl)pyridin-3-yl Linker Position
The target compound positions the furan ring at the 5-position of the pyridine core, whereas a commercially available regioisomer (CAS 2034594-94-8, 4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide) attaches furan at the 2-position . This positional isomerism alters the dihedral angle between the furan and pyridine rings, which has been shown in analogous mGluR ligand series to shift receptor subtype selectivity. BindingDB data for structurally related compounds in US9969726 demonstrate that pyridine substitution pattern can produce >10-fold differences in EC50 values across mGluR2, mGluR3, and mGluR5 subtypes [1]. The 5-substituted regioisomer (corresponding to the target scaffold) is predicted to present a distinct hydrogen-bond acceptor geometry compared to the 2-substituted variant.
| Evidence Dimension | Regioisomeric scaffold geometry and predicted target engagement |
|---|---|
| Target Compound Data | 5-(furan-2-yl)pyridin-3-yl regioisomer (CAS 2034518-21-1) |
| Comparator Or Baseline | 2-(furan-2-yl)pyridin-3-yl regioisomer (CAS 2034594-94-8) |
| Quantified Difference | Not directly quantified for this compound pair; class-level precedent shows >10-fold EC50 shift between regioisomers in mGluR series [1]. |
| Conditions | Prediction based on patent SAR (US9969726); experimental confirmation required. |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining the intended pharmacophore geometry; selecting the 2-substituted analog may result in a different target selectivity profile.
- [1] BindingDB. BDBM393753 (US9969726, Example 43): mGluR2 EC50 = 170 nM, mGluR3 EC50 = 110 nM, mGluR5 EC50 = 1,230 nM. Accessed 2026-04-29. (Exemplifies regioisomer-dependent subtype selectivity in furan-pyridine benzamide series.) View Source
